![molecular formula C9H12ClN3Si B12961466 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine](/img/structure/B12961466.png)
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is a chemical compound with the molecular formula C9H12ClN3Si It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features a trimethylsilyl group attached to an ethynyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine typically involves the reaction of 6-chloropyrazin-2-amine with trimethylsilylacetylene under specific conditions. The reaction is often catalyzed by a palladium complex and proceeds via a Sonogashira coupling reaction. The general reaction conditions include the use of a base such as triethylamine or potassium carbonate, and the reaction is carried out in an inert atmosphere, usually under nitrogen or argon gas .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazine ring.
Coupling Reactions: The trimethylsilyl group can be removed, and the resulting alkyne can undergo further coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.
Coupling Reactions: Palladium or copper catalysts are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazines, while coupling reactions can produce complex polycyclic structures .
Wissenschaftliche Forschungsanwendungen
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with its target, potentially inhibiting or activating specific biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Chloro-3-((trimethylsilyl)ethynyl)pyridin-2-amine
- 6-Bromo-2-chloro-4-((trimethylsilyl)ethynyl)pyridin-3-amine
- 5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
Uniqueness
6-Chloro-5-((trimethylsilyl)ethynyl)pyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and interaction with biological targets. The presence of the trimethylsilyl group also imparts distinct chemical properties, such as increased stability and lipophilicity, compared to similar compounds .
Eigenschaften
Molekularformel |
C9H12ClN3Si |
---|---|
Molekulargewicht |
225.75 g/mol |
IUPAC-Name |
6-chloro-5-(2-trimethylsilylethynyl)pyrazin-2-amine |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(10)13-8(11)6-12-7/h6H,1-3H3,(H2,11,13) |
InChI-Schlüssel |
KSWKEDFBILPJOJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=NC=C(N=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.